molecular formula C14H13NO3 B7763933 1,2-Dimethyl-3-(4-nitrophenoxy)benzene CAS No. 23471-68-3

1,2-Dimethyl-3-(4-nitrophenoxy)benzene

Cat. No.: B7763933
CAS No.: 23471-68-3
M. Wt: 243.26 g/mol
InChI Key: OZSVRVYLRLYMIQ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzene, characterized by the presence of two methyl groups and a nitrophenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene typically involves the reaction of 1,2-dimethylbenzene with 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include strong acids or bases, which facilitate the nucleophilic substitution reaction between the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-(4-nitrophenoxy)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1,2-dimethyl-3-(4-aminophenoxy)benzene.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acids and related derivatives.

    Reduction: Formation of aminophenoxy derivatives.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the benzene ring.

Scientific Research Applications

1,2-Dimethyl-3-(4-nitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions, depending on the specific conditions and reactants .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-4-(4-nitrophenoxy)benzene
  • 1,3-Dimethyl-3-(4-nitrophenoxy)benzene
  • 1,2-Dimethyl-3-(3-nitrophenoxy)benzene

Uniqueness

Compared to similar compounds, it may exhibit different reactivity patterns and interactions with other molecules, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

1,2-dimethyl-3-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-4-3-5-14(11(10)2)18-13-8-6-12(7-9-13)15(16)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSVRVYLRLYMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283829
Record name 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23471-68-3
Record name 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23471-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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